molecular formula C15H10FN3O B5792552 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide

Katalognummer B5792552
Molekulargewicht: 267.26 g/mol
InChI-Schlüssel: QJLCQAXVOVJXEJ-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and physiological effects:
In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. In addition, 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has been shown to have favorable pharmacokinetic properties and good oral bioavailability in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to overcome resistance to other BTK inhibitors, such as ibrutinib. However, a limitation of 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide is its potential to cause adverse effects on platelet function, which may increase the risk of bleeding.

Zukünftige Richtungen

For research on 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide include clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additional preclinical studies are also needed to further elucidate the mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide and to identify potential biomarkers of response. In addition, combination therapies with other targeted agents, such as venetoclax and lenalidomide, should be explored to maximize the therapeutic potential of 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide.

Synthesemethoden

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide involves a multistep process that begins with the reaction of 4-fluorobenzaldehyde and malononitrile to form 4-cyano-3-(4-fluorophenyl)but-3-en-2-one. This intermediate is then reacted with 3-bromopyridine to form 3-(4-fluorophenyl)-2-cyano-3-(3-pyridinyl)acrylonitrile. The final step involves the hydrolysis of the nitrile group to form the amide, 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. 2-cyano-N-(4-fluorophenyl)-3-(3-pyridinyl)acrylamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-8,10H,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLCQAXVOVJXEJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.